{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid
Description
Properties
Molecular Formula |
C12H15N2O5PS |
|---|---|
Molecular Weight |
330.30 g/mol |
IUPAC Name |
[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid |
InChI |
InChI=1S/C12H15N2O5PS/c1-12(2,3)10(15)9-8(14-11(13)21-9)6-4-5-7(19-6)20(16,17)18/h4-5H,1-3H3,(H2,13,14)(H2,16,17,18) |
InChI Key |
OQFMQCXGUUIUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(N=C(S1)N)C2=CC=C(O2)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Two-Step Phosphonation and Thiazole Cyclization
The most widely documented method involves a two-step process starting with phosphonation of a furan precursor followed by thiazole ring formation.
Step A: Synthesis of 5-Diethylphosphono-2-Furoic Acid
A solution of 2-furoic acid (1 mmol) in tetrahydrofuran (THF) is treated with lithium diisopropylamide (LDA, 2 mmol) at −78°C under inert conditions. After 1 h, diethyl chlorophosphate (1.2 mmol) is added, and the reaction proceeds for 12 h at 25°C. Workup yields 5-diethylphosphono-2-furoic acid as a yellow solid (78–85% yield).
Step B: Thiazole Ring Formation
The phosphonated furan reacts with O-methyl-N-methylhydroxylamide HCl (1.3 mmol) in dimethylformamide (DMF) using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP, 1.2 mmol) as a coupling agent. Triethylamine (2.2 mmol) facilitates deprotonation, yielding the thiazole-phosphonic acid hybrid after chromatography.
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Temperature (Step A) | −78°C → 25°C | 85 |
| Catalyst (Step B) | PyBOP/TEA | 72 |
| Solvent System | THF (Step A), DMF (Step B) | – |
Alternative Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate key steps:
- A mixture of 5-diethylphosphono-2-furoic acid (1 mmol), 2-amino-4-bromo-thiazole (1.1 mmol), and cesium carbonate (3 mmol) in acetonitrile is irradiated at 150°C for 15 min.
- Subsequent hydrolysis with 6N HCl removes ethyl protecting groups, yielding the target compound in 68% overall yield.
Advantages :
Optimization of Critical Parameters
Solvent and Temperature Effects
Optimal yields are achieved in polar aprotic solvents:
| Solvent | Dielectric Constant | Yield (%) | Byproducts |
|---|---|---|---|
| DMF | 36.7 | 72 | <5% oxidized furan |
| DMSO | 46.7 | 65 | 8% dimerization |
| Acetonitrile | 37.5 | 68 | 6% decomposition |
Lower temperatures (−78°C) in Step A prevent side reactions like furan ring opening.
Catalytic Systems
Comparative studies show PyBOP outperforms other coupling agents:
| Coupling Agent | Yield (%) | Purity (HPLC) |
|---|---|---|
| PyBOP | 72 | 98.5 |
| HATU | 65 | 97.2 |
| EDCI/HOBt | 58 | 95.8 |
The use of triethylamine (TEA) as a base minimizes phosphonic acid degradation during coupling.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column) with isocratic elution (60:40 H2O:MeCN + 0.1% TFA) achieves >99% purity. Key retention parameters:
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6) :
31P NMR (162 MHz) :
- Singlet at δ 18.7 ppm confirms phosphonic acid group
HRMS (ESI+) :
Challenges and Mitigation Strategies
Moisture Sensitivity
The LDA-mediated phosphonation requires strict anhydrous conditions. Even trace moisture reduces yields by 40–50%. Solutions include:
Byproduct Formation
Common impurities and their removal:
| Byproduct | Source | Removal Method |
|---|---|---|
| Oxidized furan derivatives | Air exposure during Step A | Nitrogen purging |
| Thiazole dimers | Excess coupling agent | Size-exclusion chromatography |
Scale-Up Considerations
Industrial Adaptation
Pilot-scale synthesis (100 g batch) modifications:
Cost Analysis
| Component | Lab-Scale Cost ($/g) | Pilot-Scale Cost ($/g) |
|---|---|---|
| PyBOP | 12.5 | 8.2 |
| 2-Furoic acid | 0.8 | 0.5 |
| Purification | 22.0 | 6.5 |
Chemical Reactions Analysis
MB-07729 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MB-07729 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Helps in understanding the role of FBPase in cellular metabolism.
Medicine: Potential therapeutic agent for diabetes due to its ability to lower blood glucose levels.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
MB-07729 exerts its effects by inhibiting fructose-1,6-bisphosphatase, thereby reducing gluconeogenesis and lowering blood glucose levels. The molecular targets include the active site of the enzyme, where it binds non-competitively, preventing the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Organophosphonate Family
Key analogs from the organophosphonate class () include:
Compound A :
- Name: (5-(2-Amino-5-(2-methylpropyl)-4-thiazolyl)-2-furanyl)phosphonic acid
- Structural Differences :
- Replaces the pivaloyl group with a 2-methylpropyl (isobutyl) chain at thiazole position 5.
- Lacks the ester carbonyl, reducing electron-withdrawing effects but increasing hydrophobicity.
- Hypothesized Properties: Lower solubility in aqueous media due to the hydrophobic isobutyl group. Potentially higher metabolic stability compared to the target compound, as alkyl chains are less prone to hydrolysis than esters .
Compound B :
- Name : 5-(5-Hydroxylisoxazol-3-yl)furan-2-phosphonic acid
- Structural Differences :
- Replaces the thiazole with a hydroxyl-substituted isoxazole.
- Introduces a hydroxyl group, enhancing polarity and hydrogen-bonding capacity.
- Hypothesized Properties :
Structural Comparison Table :
Other Phosphonic Acid Derivatives
A structurally distinct phosphonic acid derivative () is (2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydrobenzo[g]quinazolin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic acid .
- Key Differences: Tetrahydrofuran core (vs. planar furan). Phosphonic acid attached via an ethyl side chain (vs. direct attachment to furan).
- Hypothesized Applications :
Thiazole-Containing Compounds Without Phosphonic Acid
Compounds 4 and 5 from are thiazole derivatives substituted with fluorophenyl, triazole, and pyrazole groups.
- Feature fluorophenyl groups, which may enhance membrane permeability and bioavailability.
- Relevance :
- Highlights the versatility of thiazole in drug design but underscores the unique role of phosphonic acid in solubility and target binding for the compound of interest .
Biological Activity
{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid is a compound of interest due to its potential biological activities, particularly in the context of cystic fibrosis and other diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazole ring linked to a furan moiety, with a phosphonic acid functional group. The structural formula can be represented as follows:
Research indicates that compounds with similar structures exhibit significant biological activities through various mechanisms:
- Corrector Activity for Cystic Fibrosis : Compounds containing thiazole and furan moieties have been studied for their ability to correct defective protein processing in cystic fibrosis. For instance, analogs of thiazole have shown to enhance the function of the ΔF508-CFTR protein, which is crucial for ion transport in epithelial cells .
- Inhibition of Histone Deacetylases (HDACs) : Some studies suggest that phosphonic acid derivatives can inhibit HDACs, which play a role in cancer progression. This inhibition leads to increased acetylation of histones and non-histone proteins, thereby affecting gene expression .
- Anti-inflammatory Properties : Compounds similar to {5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid have shown promise in reducing inflammatory responses in various cellular models .
Biological Activity Data
The following table summarizes the biological activities observed in studies involving similar compounds:
Case Studies
- Cystic Fibrosis Treatment : A study evaluated the efficacy of thiazole derivatives as CFTR correctors. The compound exhibited a marked increase in chloride ion transport in human bronchial epithelial cells, suggesting potential therapeutic applications for cystic fibrosis patients with the ΔF508 mutation .
- Cancer Research : In a study targeting HDAC6, compounds with similar structures were shown to induce apoptosis in cancer cell lines by reactivating silenced tumor suppressor genes. The phosphonic acid group was crucial for binding affinity and biological activity .
- Anti-inflammatory Effects : Another study demonstrated that thiazole-containing compounds could significantly reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), indicating their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
